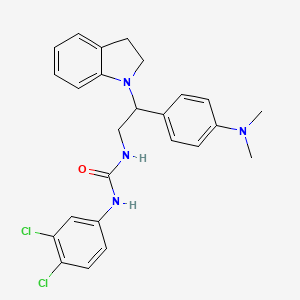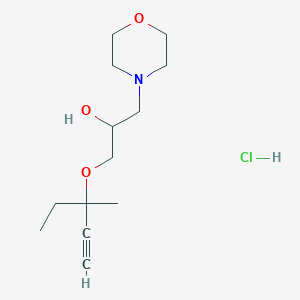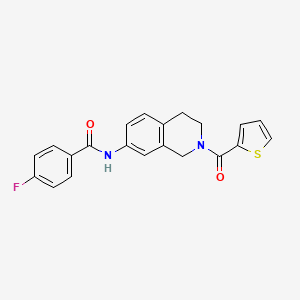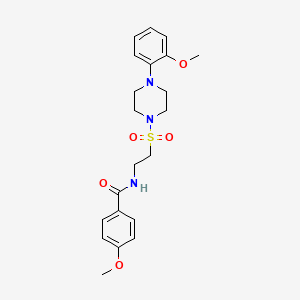
N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide, also known as CTTH, is a chemical compound that has gained attention in recent years due to its potential for use in scientific research. This compound has been shown to have unique properties that make it useful in a variety of research applications.
作用機序
The mechanism of action of N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. Specifically, N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide has been shown to bind to certain receptors in the brain, including the GABA-A receptor and the glycine receptor.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide has been shown to increase the release of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been shown to decrease the activity of certain enzymes in the brain, which may contribute to its effects on neurotransmitter systems.
実験室実験の利点と制限
One of the main advantages of N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide is its high affinity for certain receptors in the brain, which makes it useful for studying the effects of these receptors on various physiological processes. However, one limitation of N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide is its relatively short half-life, which can make it difficult to use in certain types of experiments.
将来の方向性
There are many potential directions for future research on N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide. One area that has received a lot of attention is the potential use of N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide as a therapeutic agent for certain neurological disorders, such as anxiety and depression. Additionally, there is ongoing research into the effects of N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide on other neurotransmitter systems in the brain, which could lead to new insights into the underlying mechanisms of various neurological disorders. Overall, N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide is a promising compound that has the potential to make significant contributions to the field of neuroscience.
合成法
The synthesis of N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form 2-methyl-1,3-thiazole-4-carbonyl chloride. This intermediate is then reacted with 1-cyanocyclopropane to form the cyclopropane derivative. The final step involves the reaction of the cyclopropane derivative with thiophene-2-carboxamidine to form N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide.
科学的研究の応用
N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide has been shown to have a variety of potential uses in scientific research. One area where it has been studied extensively is in the field of neuroscience. N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide has been shown to have a high affinity for certain receptors in the brain, which makes it useful for studying the effects of these receptors on various physiological processes.
特性
IUPAC Name |
N-(1-cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-8-15-9(6-18-8)10-2-3-11(19-10)12(17)16-13(7-14)4-5-13/h2-3,6H,4-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIPNYCXQTYVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2663125.png)





![8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2663135.png)




![methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2663145.png)